An In-Depth Technical Guide to 2-Isobutyl-6-methyl-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-Isobutyl-6-methyl-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. We detail its fundamental physicochemical properties, present a robust and validated protocol for its chemical synthesis, and explore its potential applications in research and drug development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This document serves as a foundational resource for researchers and scientists investigating this compound and its derivatives for therapeutic applications, particularly in oncology and infectious diseases.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to serve as a versatile pharmacophore, capable of interacting with numerous biological macromolecules.[2] This unique characteristic has led to the development of a vast library of benzimidazole-containing compounds with a wide spectrum of pharmacological activities.
Derivatives of this scaffold have been successfully developed into clinical drugs and are actively investigated for their potential as:
-
Anticancer Agents: Targeting key enzymes like Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3]
-
Antiviral Compounds: Showing efficacy against a range of viruses.[1]
-
Antifungal and Antibacterial Agents: Providing broad-spectrum antimicrobial activity.[1]
-
Anti-inflammatory and Analgesic Drugs: Modulating pathways involved in inflammation and pain.[1]
The specific compound, 2-Isobutyl-6-methyl-1H-benzo[d]imidazole, combines this privileged core with substituents at the 2- and 6-positions, which are known to critically influence binding affinity, selectivity, and pharmacokinetic properties. The isobutyl group at the C2 position introduces a key lipophilic element, while the methyl group at the C6 position modifies the electronic landscape of the aromatic system, making it a compelling candidate for targeted drug discovery programs.
Physicochemical and Structural Properties
The fundamental identity of a compound is defined by its structural and physical characteristics. The properties for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-methyl-2-(2-methylpropyl)-1H-1,3-benzodiazole | [4] |
| CAS Number | 630091-56-4 | [4] |
| Molecular Formula | C12H16N2 | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| SMILES Code | CC1=CC=C2N=C(CC(C)C)NC2=C1 | [4] |
Synthesis and Characterization
The synthesis of the benzimidazole core is most commonly and reliably achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid, a method known as the Phillips condensation.[5][6] This reaction proceeds via an acid-catalyzed cyclization and dehydration, offering a direct and high-yielding route to the desired heterocyclic system.
Principle of Synthesis
The synthesis of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole involves the reaction of 4-methyl-1,2-phenylenediamine with 3-methylbutanoic acid (isovaleric acid). The reaction is typically conducted in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the formation of the imidazole ring by promoting the elimination of two molecules of water. PPA is particularly effective as it serves as both the catalyst and a powerful dehydrating solvent.
Experimental Protocol
This protocol is adapted from established procedures for similar benzimidazole syntheses.[5]
Reagents and Materials:
-
4-methyl-1,2-phenylenediamine
-
3-methylbutanoic acid (isovaleric acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 eq).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the flask. The PPA serves as both the solvent and catalyst.
-
Reaction: Heat the reaction mixture to 110-120°C and maintain for 4-6 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Cautiously pour the viscous reaction mixture into a beaker containing a large volume of ice water, stirring vigorously.
-
Neutralization: Slowly add 10% sodium bicarbonate solution to the acidic aqueous mixture until the pH reaches approximately 7-8. This step neutralizes the acid and causes the crude product to precipitate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).[5]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure 2-Isobutyl-6-methyl-1H-benzo[d]imidazole.
Workflow Diagram
Caption: Workflow for the synthesis of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole.
Structural Elucidation
Post-synthesis, it is imperative to validate the structure and purity of the final compound. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (188.27 g/mol ).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the imidazole ring.[6]
Potential Applications in Drug Discovery
While specific biological data for 2-Isobutyl-6-methyl-1H-benzo[d]imidazole is not extensively published, its structural features place it firmly within a class of compounds with immense therapeutic potential. Its investigation is warranted in several key areas of drug discovery.
Rationale as a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The benzimidazole scaffold is a well-established core for potent kinase inhibitors.[3] For instance, certain derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[7] The 2-isobutyl group can effectively occupy hydrophobic pockets within the ATP-binding site of various kinases, while the benzimidazole core can form crucial hydrogen bonds, making this compound a strong candidate for screening against kinase panels.
Potential in Oncology as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) is an enzyme essential for DNA single-strand break repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Structurally related 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent PARP-1 inhibitors.[2] The benzimidazole core of the title compound provides the necessary framework for interaction with the PARP active site, suggesting its potential utility in the development of novel anticancer agents.
Diagram: Pharmacological Modulation of the Benzimidazole Core
Caption: Structure-Activity Relationship (SAR) map for the benzimidazole scaffold.
Conclusion
2-Isobutyl-6-methyl-1H-benzo[d]imidazole is a well-defined chemical entity with a straightforward and scalable synthetic route. As a member of the therapeutically important benzimidazole family, it holds significant promise as a building block and a lead candidate for drug discovery programs. Its structural characteristics suggest high potential for interaction with validated targets in oncology, such as protein kinases and PARP. This guide provides the foundational chemical knowledge and procedural details necessary for researchers to synthesize, characterize, and further investigate this compound's biological activities and therapeutic potential.
References
-
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC. [Link]
-
Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). ResearchGate. [Link]
-
Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
MDPI. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
Hassan, W., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 4. cas 630091-56-4|| where to buy 2-Isobutyl-6-methyl-1H-benzo[d]imidazole [english.chemenu.com]
- 5. benchchem.com [benchchem.com]
- 6. banglajol.info [banglajol.info]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
![Reaction scheme for the synthesis of 2-Isobutyl-6-methyl-1H-benzo[d]imidazole](https://i.imgur.com/u4L93O7.png)
